2-(Cyclopentylmethyl)azetidine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

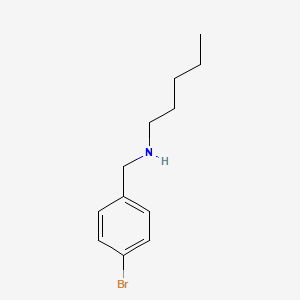

2-(Cyclopentylmethyl)azetidine hydrochloride, also known as CPMA, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. CPMA is a cyclic tertiary amine that belongs to the class of azetidines, which are four-membered heterocyclic compounds containing a nitrogen atom.

Wissenschaftliche Forschungsanwendungen

Stereoselective Synthesis

Azetidines are pivotal in stereoselective synthesis, offering routes to cis-3,4-disubstituted piperidines through ring transformation processes. This capability is crucial for preparing compounds with specific stereochemistry, a common requirement in drug development and synthetic chemistry. The transformation of 2-(2-mesyloxyethyl)azetidines to various substituted piperidines showcases azetidines' versatility in stereoselective synthesis, providing access to valuable templates for medicinal chemistry (Mollet et al., 2011).

Synthetic Chemistry Advances

Azetidines serve as amino acid surrogates and find applications in peptidomimetic and nucleic acid chemistry, demonstrating their critical role in synthetic organic chemistry. Their involvement in catalytic processes, including Henry, Suzuki, Sonogashira, and Michael additions, underscores their significance in developing new synthetic methodologies. The reactive nature of azetidines, especially in ring-opening and expansion reactions, highlights their potential in creating novel heterocyclic compounds (Mehra et al., 2017).

Medicinal Chemistry Applications

In medicinal chemistry, azetidines are lauded for their pharmacokinetic effects, making them attractive scaffolds for pharmaceutical development. The ability to access functionalized azetidines through innovative synthetic methods, such as visible light-enabled aza Paternò-Büchi reactions, opens new avenues for incorporating these structures into drug candidates. This approach facilitates the direct formation of functionalized azetidines from precursors containing imines and alkenes, expanding the toolkit for drug discovery and development (Becker et al., 2019).

Ring Expansion Techniques

The ring expansion of 2-(1-Hydroxyalkyl)azetidines to 4-(2-Chloroethyl)oxazolidinones showcases another facet of azetidines' utility in synthetic chemistry. This transformation is pivotal for accessing oxazolidinones, compounds of interest in pharmaceutical research due to their antibiotic properties. The efficiency of this rearrangement, dependent on the alcohol class and the azetidine ring's substitution pattern, exemplifies the strategic use of azetidines in complex molecule synthesis (Couty et al., 2011).

Safety and Hazards

Zukünftige Richtungen

Azetidines are considered one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry . Recent advances in the chemistry and reactivity of azetidines have been reported, and they are expected to continue to play a significant role in drug discovery, polymerization, and as chiral templates .

Wirkmechanismus

Target of Action

Azetidines are four-membered heterocycles used in organic synthesis and medicinal chemistry

Mode of Action

The reactivity of azetidines is driven by a considerable ring strain, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions

Biochemical Pathways

Azetidines are involved in various synthesis methods and reaction types for functionalization

Eigenschaften

IUPAC Name |

2-(cyclopentylmethyl)azetidine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N.ClH/c1-2-4-8(3-1)7-9-5-6-10-9;/h8-10H,1-7H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOKDPEWGYZILJL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)CC2CCN2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

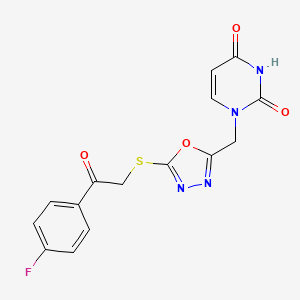

![(Z)-N-(4,6-dichloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2518908.png)

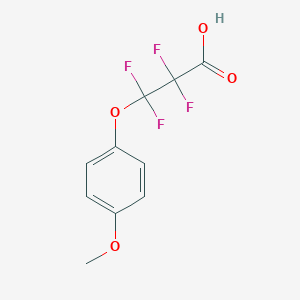

![N-([3,3'-bipyridin]-5-ylmethyl)-2-(4-chlorophenyl)acetamide](/img/structure/B2518918.png)

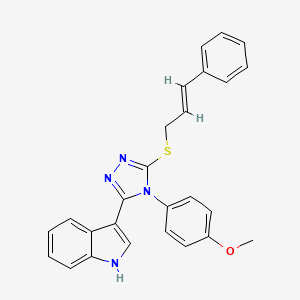

![3-[(4-Methylphenyl)sulfonyl]-5-[4-(4-nitrophenyl)piperazin-1-yl][1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2518921.png)